N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C7H7BrF3NO2 and a molecular weight of 274.04 g/mol This compound is notable for its unique structure, which includes a cyclopropyl ring, a bromoacetyl group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol.
Oxidation: The cyclopropyl ring can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Reduction: Alcohol derivatives.
Oxidation: Oxidized cyclopropyl derivatives.
Scientific Research Applications
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloroacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
- N-[1-(2-iodoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
- N-[1-(2-fluoroacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. This uniqueness can be leveraged in specific chemical reactions and biological applications where the bromo group offers advantages in terms of reactivity and selectivity .
Properties
IUPAC Name |
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF3NO2/c8-3-4(13)6(1-2-6)12-5(14)7(9,10)11/h1-3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCDFOYZHPAMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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